![molecular formula C27H48O B583132 5α-Cholestan-3β-ol-[d7] CAS No. 84061-69-8](/img/structure/B583132.png)

5α-Cholestan-3β-ol-[d7]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

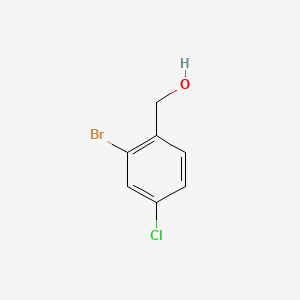

5alpha-Cholestan-3beta-ol-[d7] is used as a standard in lipid analysis using HPLC. It acts as a derivatized steroid compound and is used in agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular formula of 5alpha-Cholestan-3beta-ol-[d7] is C27H41D7O, and its molecular weight is 395.71 . The structure is derived from cholesterol, with seven deuterium atoms replacing hydrogen atoms .Wissenschaftliche Forschungsanwendungen

Standard in der Lipidanalyse

5α-Cholestan-3β-ol-[d7] wird als Standard in der Lipidanalyse mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet . Dies ermöglicht die Identifizierung und Quantifizierung von Lipiden in verschiedenen Proben.

Derivatisiertes Steroid-Verbindung

Diese Verbindung wirkt als derivatisierte Steroidverbindung . In dieser Rolle kann es in verschiedenen biochemischen und pharmazeutischen Forschungsanwendungen eingesetzt werden.

Pflanzenschutzmittel-Anwendungen

5α-Cholestan-3β-ol-[d7] wird im Pflanzenschutzbereich eingesetzt . Obwohl die spezifischen Anwendungen in den Quellen nicht näher erläutert werden, ist es möglich, dass sie bei der Entwicklung oder Prüfung neuer Pflanzenschutzmittelprodukte verwendet werden könnte.

Pharmazeutische Anwendungen

Diese Verbindung wird auch im pharmazeutischen Bereich eingesetzt . Sie könnte potenziell bei der Arzneimittelentwicklung, -prüfung oder als Bestandteil bestimmter pharmazeutischer Produkte eingesetzt werden.

Farbstoffanwendungen

5α-Cholestan-3β-ol-[d7] wird im Farbstoffbereich eingesetzt . Sie könnte bei der Entwicklung oder Prüfung neuer Farbstoffe oder Pigmente verwendet werden.

Gallensteininduktion in der Forschung

Es ist bekannt, dass 5α-Cholestan-3β-ol-[d7] in Gegenwart von Natriumionen die Bildung von Gallensteinen bei Kaninchen induziert . Dies könnte in der Forschung nützlich sein, die sich mit der Gallensteinbildung und möglichen Behandlungen befasst.

Wirkmechanismus

Target of Action

5alpha-Cholestan-3beta-ol-[d7], also known as Dihydrocholesterol, is a derivatized steroid compound . It’s primarily targeted by the body’s metabolic enzymes and proteases . These enzymes play a crucial role in the metabolism of lipids and proteins, which are essential for various biological functions.

Mode of Action

The compound is derived from cholesterol by the action of intestinal microorganisms . It interacts with its targets, the metabolic enzymes and proteases, leading to changes in the body’s lipid and protein metabolism.

Biochemical Pathways

5alpha-Cholestan-3beta-ol-[d7] affects the lipid metabolism pathway. It is known to induce the formation of gall stones in rabbits in the presence of sodium ions . This suggests that it may influence the bile acid synthesis pathway, which is responsible for the breakdown of cholesterol and the formation of gallstones. In plants, derivatives of 5alpha-Cholestan-3beta-ol-[d7] are called brassinosteroids that selectively activate the PPI3K/Akt pathway .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body

Result of Action

The primary molecular effect of 5alpha-Cholestan-3beta-ol-[d7] is the induction of gallstone formation in the presence of sodium ions . This suggests that it may have a significant impact on lipid metabolism and the homeostasis of bile acids. On a cellular level, it may affect the function of cells in the liver and gallbladder, where bile acids are produced and stored.

Action Environment

The action of 5alpha-Cholestan-3beta-ol-[d7] can be influenced by various environmental factors. For instance, the presence of sodium ions is known to enhance its ability to induce gallstone formation . Additionally, the activity of intestinal microorganisms, which convert cholesterol into 5alpha-Cholestan-3beta-ol-[d7], can be affected by factors such as diet, medication, and overall health . Therefore, these factors can potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

5alpha-Cholestan-3beta-ol-[d7] plays a significant role in various biochemical reactions. It is derived from cholesterol by the action of intestinal microorganisms . This compound is known to induce the formation of gallstones in rabbits in the presence of sodium ions . In lipid analysis, 5alpha-Cholestan-3beta-ol-[d7] is used as a standard due to its derivatized steroid structure . It interacts with enzymes such as cholesterol oxidase and cholesterol esterase, which are involved in cholesterol metabolism. These interactions are crucial for understanding the metabolic pathways and the role of cholesterol derivatives in biological systems.

Cellular Effects

5alpha-Cholestan-3beta-ol-[d7] influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 5alpha-Cholestan-3beta-ol-[d7] can modulate the activity of enzymes involved in cholesterol metabolism, leading to changes in the levels of cholesterol and its derivatives within cells . This compound also impacts the formation of lipid rafts, which are specialized microdomains in the cell membrane that play a critical role in cell signaling and membrane trafficking.

Molecular Mechanism

The molecular mechanism of 5alpha-Cholestan-3beta-ol-[d7] involves its interaction with specific biomolecules. It binds to cholesterol-binding proteins and enzymes, influencing their activity and stability . For instance, 5alpha-Cholestan-3beta-ol-[d7] can inhibit the activity of cholesterol oxidase, leading to a decrease in the oxidation of cholesterol . Additionally, this compound can activate certain transcription factors, resulting in changes in gene expression related to cholesterol metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5alpha-Cholestan-3beta-ol-[d7] can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that 5alpha-Cholestan-3beta-ol-[d7] can have lasting effects on cellular function, particularly in terms of cholesterol metabolism and lipid homeostasis . These temporal effects are important for understanding the long-term impact of this compound in biological systems.

Dosage Effects in Animal Models

The effects of 5alpha-Cholestan-3beta-ol-[d7] vary with different dosages in animal models. At low doses, this compound can modulate cholesterol metabolism without causing significant adverse effects . At high doses, 5alpha-Cholestan-3beta-ol-[d7] can lead to toxicity and adverse effects, such as liver dysfunction and increased risk of cardiovascular diseases . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

5alpha-Cholestan-3beta-ol-[d7] is involved in several metabolic pathways. It is metabolized by enzymes such as cholesterol oxidase and cholesterol esterase, leading to the formation of various cholesterol derivatives . These metabolic pathways are essential for maintaining cholesterol homeostasis and understanding the role of cholesterol derivatives in health and disease. 5alpha-Cholestan-3beta-ol-[d7] can also affect metabolic flux and the levels of metabolites involved in cholesterol metabolism .

Transport and Distribution

Within cells and tissues, 5alpha-Cholestan-3beta-ol-[d7] is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes and its localization within specific cellular compartments. The distribution of 5alpha-Cholestan-3beta-ol-[d7] is crucial for its biological activity and its impact on cellular processes.

Subcellular Localization

5alpha-Cholestan-3beta-ol-[d7] is localized in various subcellular compartments, including the endoplasmic reticulum and the cell membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of 5alpha-Cholestan-3beta-ol-[d7] are closely related to its localization within cells, as it interacts with specific biomolecules in these compartments.

Eigenschaften

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-LLEAGCRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)

![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)